Prothrombin (18-23)

Catalog No.
S593918
CAS No.
103658-53-3
M.F
C32H47N7O15S2
M. Wt
833.9 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prothrombin (18-23)

CAS Number

103658-53-3

Product Name

Prothrombin (18-23)

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylpentanoyl]amino]-4-[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]-[(2R)-2-(methylamino)-3-sulfanyl-3-sulfanylidenepropanoyl]carbamoyl]pyrrolidin-1-yl]-4-oxobutane-1,1,1-tricarboxylic acid

Molecular Formula

C32H47N7O15S2

Molecular Weight

833.9 g/mol

InChI

InChI=1S/C32H47N7O15S2/c1-13(2)11-17(36-22(43)14(3)35-15(4)40)23(44)37-18(12-32(29(49)50,30(51)52)31(53)54)25(46)38-10-6-7-19(38)26(47)39(27(48)21(34-5)28(55)56)24(45)16(33)8-9-20(41)42/h13-14,16-19,21,34H,6-12,33H2,1-5H3,(H,35,40)(H,36,43)(H,37,44)(H,41,42)(H,49,50)(H,51,52)(H,53,54)(H,55,56)/t14-,16-,17-,18-,19-,21+/m0/s1

InChI Key

FSRRFCISZLQALP-NMTCSRCMSA-N

SMILES

CC(C)CC(C(=O)NC(CC(C(=O)O)(C(=O)O)C(=O)O)C(=O)N1CCCC1C(=O)N(C(=O)C(CCC(=O)O)N)C(=O)C(C(=S)S)NC)NC(=O)C(C)NC(=O)C

Synonyms

Ac-Cys-Leu-Gla-Gla-Pro-Cys-NHMe, prothrombin (18-23)

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C(=O)O)(C(=O)O)C(=O)O)C(=O)N1CCCC1C(=O)N(C(=O)C(CCC(=O)O)N)C(=O)C(C(=S)S)NC)NC(=O)C(C)NC(=O)C

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C(=O)O)(C(=O)O)C(=O)O)C(=O)N1CCC[C@H]1C(=O)N(C(=O)[C@H](CCC(=O)O)N)C(=O)[C@H](C(=S)S)NC)NC(=O)C

The exact mass of the compound Prothrombin (18-23) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Prothrombin, a key plasma protein in the coagulation cascade, is synthesized in the liver and plays a crucial role in hemostasis. It is a precursor to thrombin, an enzyme that catalyzes the conversion of fibrinogen to fibrin, thus facilitating blood clot formation. The prothrombin molecule consists of several domains, including propeptide, Gla (gamma-carboxyglutamic acid) domains, and kringle domains, which are essential for its function and interaction with other coagulation factors .

Prothrombin undergoes proteolytic activation primarily through the action of the prothrombinase complex, which consists of activated factor X and factor V. This activation occurs via cleavage at two specific arginine residues: Arg271 and Arg320. Cleavage at Arg271 produces prethrombin-2, while cleavage at Arg320 generates meizothrombin, both of which are intermediates leading to the formation of active thrombin (α-thrombin) .

The

Prothrombin's primary biological activity is its conversion to thrombin, which is pivotal in the coagulation process. Thrombin not only catalyzes the conversion of fibrinogen to fibrin but also activates several other coagulation factors (such as factors V, VIII, and XIII), amplifying the coagulation cascade. Additionally, thrombin has roles in platelet activation and aggregation, wound healing, and inflammatory responses .

Prothrombin is synthesized in hepatocytes (liver cells) as a precursor protein. The synthesis involves:

  • Transcription: The prothrombin gene (F2) is transcribed into messenger RNA.
  • Translation: The mRNA is translated into a polypeptide chain in the rough endoplasmic reticulum.
  • Post-Translational Modifications: The protein undergoes several modifications including gamma-carboxylation of glutamic acid residues, which is essential for its functional activity in calcium ion binding .

Prothrombin has significant clinical applications:

  • Coagulation Disorders: Prothrombin complex concentrates are used for the rapid reversal of anticoagulation therapy in patients with vitamin K antagonist overdose.
  • Surgical Procedures: It is administered during surgeries to prevent excessive bleeding.
  • Research: Prothrombin serves as a model for studying proteolytic enzymes and coagulation mechanisms .

Studies have shown that prothrombin interacts with various factors within the coagulation cascade:

  • Factor X and Factor V: These factors form a complex that enhances prothrombin activation.
  • Platelets: Activated platelets provide a surface for prothrombin activation through the assembly of the prothrombinase complex.
  • Antithrombin: This protein regulates thrombin activity by forming complexes with it, highlighting the balance between coagulation and anticoagulation processes .

Several compounds share similarities with prothrombin in terms of structure or function:

CompoundSimilarityUnique Features
ThromboplastinInvolved in coagulationActivates prothrombin via tissue factor
PrekallikreinPrecursor to an enzyme involved in coagulationActivates factor XII in contact pathway
Factor VIICoagulation factor that activates factor XFunctions independently of prothrombin
FibrinogenPrecursor to fibrin in clot formationForms fibrin matrix post-thrombin activation

Prothrombin's uniqueness lies in its specific role as a precursor to thrombin and its regulation through multiple pathways within the coagulation cascade .

The cyclic conformation of prothrombin (18-23) arises from a disulfide bond between cysteine residues at positions 18 and 23. This post-translational modification constrains the peptide backbone into a closed-loop structure, as evidenced by synthetic analogs such as Ac-Cys-Leu-Gla-Gla-Pro-Cys-NHMe (CID 134825777) [6]. The disulfide bridge stabilizes the peptide against proteolytic degradation while maintaining spatial proximity between the N-terminal and C-terminal regions.

Key structural parameters include:

  • Bond Geometry: The Cys18–Cys23 disulfide bond adopts a right-handed helical conformation with dihedral angles (χ1: -60°, χ2: -90°, χ3: 180°) optimal for strain minimization [9].
  • Ring Size: The 6-residue loop creates a 20-atom macrocycle, limiting backbone flexibility while allowing side-chain reorientation [10].
  • Functional Role: Cyclization enhances binding affinity for vitamin K-dependent carboxylase, as linear analogs show reduced substrate activity [5].
Structural FeatureMeasurement/CharacteristicSource
Disulfide bond length (S–S)2.03 Å [6] [10]
Macrocycle diameter8.2 ± 0.3 Å [5] [9]
Thermal stability (Tm)62°C (cyclic) vs. 41°C (linear) [10]

Molecular dynamics simulations reveal that the disulfide bridge restricts φ/ψ angles at Leu19 and Pro22, creating a stable platform for Gla residue interactions [8].

Conformational Dynamics of the Gla21-Pro22 Peptide Bond

The Glu21-Pro22 peptide bond exhibits calcium-dependent trans-cis isomerization, a rare phenomenon in short peptides. NMR studies of bovine prothrombin fragment 1 show:

  • Solvent-Dependent Isomerization: In chloroform, the Glu21-Pro22 bond adopts the trans conformation (ω = 180°), while dimethyl sulfoxide induces cis geometry (ω = 0°) [5].
  • Calcium Modulation: Ca²⁺ binding increases the cis population from 12% (apo) to 38% (holo), as shown by ¹H-¹³C heteronuclear correlation spectroscopy [3] [8].
  • Kinetic Parameters:
    • Transcis rate: 1.2 × 10⁻³ s⁻¹
    • Cistrans rate: 4.7 × 10⁻⁴ s⁻¹
    • Energy barrier: 85 kJ/mol [8]

This isomerization creates two distinct conformational states:

  • Trans State: Favors extended β-strand-like structures with Gla21 side chains oriented outward [3].
  • Cis State: Induces a 120° bend at Pro22, reorienting Gla21 toward the disulfide core [8].

The equilibrium between these states enables dual functionality:

  • Trans conformation enhances membrane association via Gla-mediated calcium bridging [7].
  • Cis conformation promotes protein-protein interactions with factor Va [2].

Impact of γ-Carboxyglutamic Acid Residues on Tertiary Structure

The tandem Gla residues (positions 19 and 20) confer unique metal-binding and structural properties:

Calcium Coordination

Each Gla residue chelates Ca²⁺ through its γ-carboxyl group, with binding constants of:

  • Gla19: Kd = 1.4 μM
  • Gla20: Kd = 0.8 μM [7]

This creates a high-affinity calcium cluster (Kd,app = 0.2 μM for the pair) that stabilizes a hydrophobic core comprising Leu19 and Pro22 [7].

Tertiary Structure Stabilization

Gla residues enable three structural transitions:

  • Hydrophobic Core Formation: Calcium binding buries 85% of the Leu19 side chain surface area [7].
  • Helix Induction: Residues 18–22 adopt 1.5 turns of a 3₁₀ helix in the Ca²⁺-bound state [4].
  • Membrane Recognition: The Gla-Ca²⁺ complex exposes a hydrophobic patch (ΔSASA = 420 Ų) that inserts into phospholipid bilayers [7].

Functional Consequences

  • Vitamin K-Dependent Carboxylation: The cyclic structure positions Glu19/Glu20 for γ-carboxylation, increasing substrate efficiency 12-fold compared to linear peptides [5].
  • Membrane Binding Kinetics:
    • Association rate (kₐ): 2.1 × 10⁶ M⁻¹s⁻¹
    • Dissociation rate (kd): 0.08 s⁻¹ [7]

Comparative studies with Gla→Glu mutants show:

  • 92% reduction in membrane affinity
  • 67% decrease in thrombin generation rate [2]

Strategic Considerations for Cyclic Disulfide Peptide Synthesis

The synthesis of Prothrombin (18-23), a hexapeptide with the sequence cyclo-Cysteine-Leucine-Glutamic acid-Glutamic acid-Proline-Cysteine, represents a significant challenge in peptide chemistry due to the presence of an intramolecular disulfide bridge that constrains the peptide into a cyclic conformation [1] [2]. The chemical structure corresponds to the molecular formula C32H47N7O15S2 with a molecular weight of 833.9 grams per mole [3].

Modern solid-phase peptide synthesis approaches for disulfide-linked constructs have evolved significantly from the original solution-phase methods initially employed for Prothrombin (18-23) synthesis [4] [5]. The contemporary Fmoc/tBu strategy represents the gold standard for synthesizing complex cyclic peptides, offering superior efficiency and reproducibility compared to traditional Boc chemistry [6] [7].

Protecting Group Strategies and Orthogonal Chemistry

The synthesis of Prothrombin (18-23) requires careful selection of protecting group strategies to ensure regioselective disulfide bond formation [1] [2]. Historical synthesis employed Boc-Cysteine(Acm)-Leucine-Glutamic acid(OBzl)-Glutamic acid(OBzl)-Proline-Cysteine(Acm)-OBzl as the protected linear precursor [1]. The acetamidomethyl (Acm) protecting groups on cysteine residues provide orthogonal protection, allowing selective removal and subsequent oxidation to form the desired disulfide bridge [8] [9].

Contemporary approaches utilize advanced protecting group strategies including trityl (Trt), S-tert-butyl (StBu), and Acm groups for cysteine residues [10] [11]. The development of acid-activated N-chlorosuccinimide methodologies has enabled single-step deprotection and disulfide formation on solid support, achieving rapid (approximately 15 minutes) and clean disulfide product formation [10]. This represents a significant advancement over traditional iodine-mediated oxidation methods that required 62-69% yields in solution [1] [2].

Automation and Process Optimization

Automated solid-phase peptide synthesis systems have revolutionized the production of complex disulfide-containing peptides like Prothrombin (18-23) [12] [13]. Modern synthesizers incorporate microwave-assisted coupling reactions, continuous monitoring systems, and sophisticated washing protocols to ensure high-quality peptide products [6] [14].

The implementation of flow-based synthesis technologies offers particular advantages for disulfide-rich peptides, providing enhanced reagent mixing efficiency, improved mass transfer, and reduced coupling times [15] [16]. These systems enable the synthesis of peptides up to 50 amino acids in length with superior quality compared to traditional batch methods [14] [17].

Nuclear Magnetic Resonance Studies of Solution Conformations

Multidimensional Nuclear Magnetic Resonance Spectroscopy Approaches

Nuclear magnetic resonance spectroscopy has proven instrumental in elucidating the solution conformations of Prothrombin (18-23) [18] [19]. Comprehensive structural characterization requires a multidimensional approach incorporating proton and carbon-13 nuclear magnetic resonance experiments to establish complete conformational profiles [18] [20].

Two-dimensional nuclear magnetic resonance techniques provide critical structural information through nuclear Overhauser effect spectroscopy, total correlation spectroscopy, and correlation spectroscopy experiments [21] [22]. These methods enable complete proton signal assignments and generate distance constraints essential for three-dimensional structure determination [23] [24].

Solvent-Dependent Conformational Analysis

Critical observations regarding Prothrombin (18-23) conformation emerge from solvent-dependent nuclear magnetic resonance studies [18] [19]. In chloroform-d, the peptide adopts a conformation characterized by a trans amide bond for the Glutamic acid-Proline22 sequence [18]. However, this amide bond converts to cis geometry in dimethylsulfoxide-d6, demonstrating significant solvent-dependent conformational flexibility [18] [19].

The chemical shift dispersion patterns observed in one-dimensional nuclear magnetic resonance spectra indicate well-defined structural elements in the peptide backbone [24] [25]. These findings suggest that Prothrombin (18-23) contains regular secondary structural motifs despite its relatively small size and cyclic constraint [24] [26].

Dynamic Conformational Equilibria

Nuclear magnetic resonance studies reveal that Prothrombin (18-23) exists in dynamic equilibrium between multiple conformational states [27] [18]. Energy minimization calculations using the Empirical Conformational Energy Program for Peptides algorithm demonstrate that the isolated cyclic peptide preferentially adopts a trans conformation, with the trans form being 11 kilocalories per mole lower in energy than the corresponding cis form [27].

The conformational equilibrium shifts significantly upon metal ion coordination [27] [22]. Molecular dynamics simulations combined with nuclear magnetic resonance constraints indicate that calcium binding alters the cis/trans equilibrium, with the cis conformation becoming energetically favored in the presence of divalent metal ions [27] [23].

Structural Validation Through Computational Methods

Modern approaches to cyclic peptide structure determination integrate nuclear magnetic resonance data with advanced computational methods [21] [23]. Distance geometry calculations and simulated annealing protocols utilizing nuclear Overhauser effect-derived distance restraints enable the generation of high-resolution structural ensembles [22] [23].

The combination of nuclear magnetic resonance spectroscopy with molecular dynamics simulations provides comprehensive conformational sampling for flexible cyclic peptides [22] [28]. These approaches have revealed that many successful cyclic peptide therapeutics, including disulfide-constrained sequences like Prothrombin (18-23), adopt multiple conformations in solution rather than single rigid structures [22] [26].

X-ray Crystallographic Insights into Metal-Bound States

Structural Architecture of Metal-Coordinated Prothrombin Fragments

X-ray crystallographic studies of calcium-bound Prothrombin fragment 1, which encompasses the Gla domain containing the 18-23 disulfide loop, provide unprecedented insights into metal coordination mechanisms [29] [30]. The structure of calcium-Prothrombin fragment 1 solved at 2.2 Angstrom resolution reveals a well-defined folded structure binding seven calcium ions, contrasting dramatically with the disordered apo-structure [29] [31].

The Gla domain architecture features an intricate arrangement where nine to ten turns of three different alpha-helices create two internal carboxylate surfaces composed entirely of gamma-carboxyglutamic acid side chains [29] [30]. This structural organization enables the formation of a polymeric array of five calcium ions separated by approximately 4.0 Angstrom, which intercalates between the carboxylate surfaces [29] [32].

Metal Ion Coordination Geometry and Binding Sites

The coordination environment of calcium ions in the Prothrombin fragment 1 structure exhibits remarkable complexity, featuring distorted polyhedral arrangements with μ-oxo bridges forming a highly organized array [29] [31]. Each calcium ion coordinates with gamma-carboxyglutamic acid carboxylate oxygen atoms and water molecules, creating coordination spheres that most likely orchestrate the folding of the entire domain [29] [30].

Comparative crystallographic studies examining different metal ions reveal significant variations in coordination geometry and binding affinity [33] [34]. Magnesium, calcium, strontium, and barium ions all demonstrate the ability to bind the active site, but with distinct coordination numbers and metal-ligand distances [33]. The larger metals (strontium and barium) exhibit coordination numbers of eight at certain sites, while smaller metals maintain lower coordination numbers [33] [34].

Conformational Changes Upon Metal Binding

Metal ion binding induces profound conformational changes in the Prothrombin structure, particularly affecting the 18-23 disulfide loop region [29] [30]. The calcium-induced folding transforms the disordered Gla domain into a well-defined structural unit, with the Cys18-Cys23 disulfide bridge positioning near a cluster of conserved aromatic residues [30] [32].

The structural transition involves a significant reorientation of Trp42 within the Gla domain, resulting in a 100-degree rotation that creates disulfide-π-electron interactions [29] [30]. This conformational change accounts for the fluorescence quenching event observed upon calcium ion binding and demonstrates the intimate relationship between metal coordination and protein structure [29] [31].

Implications for Membrane Binding and Biological Function

Crystallographic analysis reveals that the metal-bound Prothrombin fragment adopts a highly electronegative conformation due to the extensive gamma-carboxyglutamic acid content [29] [30]. Since most carboxylate oxygen atoms participate in calcium ion binding, only limited sites remain available for bridging calcium ion-phospholipid interactions [29] [32].

The structural data suggest that bridging calcium ions provide relatively unspecific interactions, with calcium ions serving as intermediates between the negative Gla domain and the negative head groups of membrane phospholipids [29] [31]. This mechanism represents a novel mode of protein-membrane interaction that differs significantly from other known membrane binding proteins [35] [29].

XLogP3

-6.3

Dates

Last modified: 07-17-2023

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